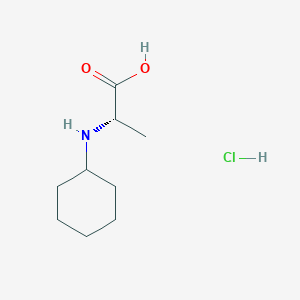

(S)-2-(Cyclohexylamino)propanoic acid hydrochloride

Description

(S)-2-(Cyclohexylamino)propanoic acid hydrochloride is a chiral amino acid derivative featuring a cyclohexylamine group attached to the α-carbon of a propanoic acid backbone, with a hydrochloride salt enhancing its solubility. These derivatives are frequently explored in pharmaceutical research for their bioactivity, including metabolic regulation, anti-inflammatory properties, or neurological applications .

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

(2S)-2-(cyclohexylamino)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)10-8-5-3-2-4-6-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H/t7-;/m0./s1 |

InChI Key |

FZTBJBZGKILHLT-FJXQXJEOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1CCCCC1.Cl |

Canonical SMILES |

CC(C(=O)O)NC1CCCCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

The synthesis of (S)-2-(cyclohexylamino)propanoic acid hydrochloride involves enantioselective strategies to achieve the desired stereochemistry. Two principal methodologies have been developed: chiral catalyst-mediated dynamic kinetic resolution and multi-component Ugi reaction approaches .

Chiral Catalyst-Mediated Dynamic Kinetic Resolution

The most efficient method for synthesizing this compound is described in a 2021 patent (CN113214101A). This approach employs a chiral pyrrolidine-pyridine (PPY) N-oxide catalyst to induce dynamic kinetic resolution, ensuring high enantiomeric excess (ee).

Key Steps:

- Dynamic Kinetic Resolution :

Pentafluorophenyl (dibenzylamino) ester reacts with benzhydrol in the presence of a chiral PPY N-oxide catalyst (4.42 g, 0.01 mol) and sodium tert-amylate (35.8 g, 0.13 mol) in a trifluorotoluene/dichloroethane solvent system at -5°C. The reaction proceeds via nucleophilic attack by the catalyst’s oxygen atom, resolving the racemic mixture into the (S)-enantiomer. - Catalytic Hydrogenation :

The intermediate undergoes Pd/C-catalyzed hydrogenation in methanol to remove benzyl protecting groups, yielding (S)-2-(cyclohexylamino)propanoic acid. Subsequent treatment with hydrochloric acid forms the hydrochloride salt.

Yield and Enantiomeric Purity :

Multi-Component Ugi Reaction Approach

A one-pot diastereoselective synthesis, adapted from the work of Fernández et al. (2022), offers an alternative route. While originally developed for pyrrolopiperazine-2,6-diones, this method can be modified for amino acid derivatives.

Procedure:

- Ugi Adduct Formation :

Reacting α-aminoester hydrochloride with 3-bromopropionic acid, phenylglyoxal, and tert-butyl isocyanide in methanol at room temperature forms a Ugi adduct. - Cyclization and Hydrolysis :

The adduct is treated with cesium carbonate in acetonitrile under reflux to induce cyclization. Acidic hydrolysis then cleaves the ester, yielding the target compound.

Advantages :

Reaction Mechanisms and Step-by-Step Procedures

Dynamic Kinetic Resolution Mechanism

The chiral PPY N-oxide catalyst facilitates enantiomer interconversion while preferentially stabilizing the (S)-enantiomer through hydrogen bonding and π-π interactions. The reaction proceeds via a six-membered transition state, where the catalyst’s oxygen atom abstracts a proton from benzhydrol, enabling nucleophilic attack on the ester.

Ugi Reaction Mechanism

The Ugi four-component reaction involves:

Optimization and Process Parameters

Catalyst Loading and Solvent Effects

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cyclohexylamino)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexyl ketones or carboxylic acids, while reduction can produce cyclohexylamines or cyclohexanols.

Scientific Research Applications

(S)-2-(Cyclohexylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of (S)-2-(Cyclohexylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-2-(Cyclohexylamino)propanoic acid hydrochloride with structurally related compounds, focusing on molecular features, biological activity, and physicochemical properties.

Structural and Functional Group Variations

- (S)-2-((2-Benzoylphenyl)amino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic Acid Hydrochloride (GW-1929 Hydrochloride) Substituents: A benzoylphenyl group and a pyridinyl-ethoxy-phenyl moiety. Activity: Acts as a PPARγ agonist, demonstrating glucose-lowering and lipid-modulating effects in vivo . Key Difference: The aromatic and pyridine-based substituents confer selective receptor binding, unlike the cyclohexyl group in the target compound.

- (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid Hydrochloride Substituents: A 5-fluoroindole group. Molecular Formula: C₁₁H₁₂ClFN₂O₂ . Application: Likely used in neurochemical studies due to indole’s role in serotonin biosynthesis.

- (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid Hydrochloride Substituents: A dichlorophenyl group. Molecular Weight: 270.54 g/mol . Key Difference: Chlorinated aromatic substituents may enhance lipophilicity compared to the aliphatic cyclohexyl group.

Pharmacological and Physicochemical Properties

Key Observations

- Bioactivity: Cyclohexyl groups (aliphatic) may offer metabolic stability compared to aromatic substituents but could reduce receptor specificity. For instance, GW-1929’s pyridine and benzoyl groups enable PPARγ targeting, whereas cyclohexyl derivatives might favor non-receptor-mediated pathways .

- Solubility : Hydrochloride salts (common in all compounds) improve aqueous solubility. However, substituents like dichlorophenyl () or indole () may reduce solubility compared to the cyclohexyl variant.

- Stereochemistry: The (S)-configuration in propanoic acid derivatives is critical for chiral recognition in biological systems, as seen in dexketoprofen () and tramadol () .

Biological Activity

(S)-2-(Cyclohexylamino)propanoic acid hydrochloride, a compound with the molecular formula C_{11}H_{20}ClN O_2 and a molecular weight of approximately 171.24 g/mol, has garnered attention for its significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to an amino acid structure, contributing to its unique properties. It is a white crystalline solid that is highly soluble in water, indicating good bioavailability essential for pharmacological applications.

Research indicates that this compound acts as an agonist at specific receptors in the central nervous system (CNS). Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders by modulating synaptic transmission and influencing neurotransmitter release.

Receptor Interactions

- Glutamate Receptors : Preliminary studies suggest that this compound may interact favorably with glutamate receptors, which are crucial for excitatory neurotransmission. This interaction could have implications for conditions like epilepsy and neurodegenerative diseases.

- Neuronal Signaling Pathways : By affecting neuronal signaling pathways, it may contribute to neuroprotective effects or enhance cognitive functions.

Therapeutic Potential

This compound is being investigated for various therapeutic applications, particularly in:

- Neurological Disorders : Its ability to modulate synaptic transmission positions it as a candidate for treating conditions like depression and anxiety.

- Antimicrobial Activity : While primarily noted for its CNS effects, some studies have indicated potential antibacterial properties against various strains of bacteria .

Antimicrobial Activity

Recent studies have highlighted the antibacterial activity of related compounds in the same class. For instance:

- Compounds similar to this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, demonstrating their potential as antimicrobial agents .

| Compound Name | MIC Value (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 0.039 | C. albicans |

Neuropharmacological Studies

A study involving various derivatives of amino acids demonstrated that modifications similar to those found in this compound could enhance neuroprotective effects while reducing toxicity in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.